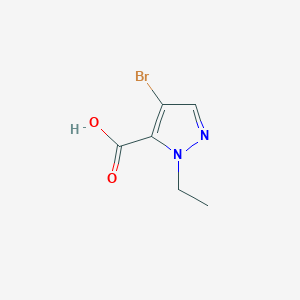![molecular formula C15H17NO B183131 N-[(2-methoxyphenyl)methyl]-4-methylaniline CAS No. 130191-24-1](/img/structure/B183131.png)
N-[(2-methoxyphenyl)methyl]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-4-methylaniline, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of organic compounds known as anilines and is commonly used as a building block in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylaniline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways involved in inflammation and oxidative stress. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thus reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylaniline possesses significant anti-inflammatory and antioxidant effects. It has been found to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of inducible nitric oxide synthase. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(2-methoxyphenyl)methyl]-4-methylaniline in lab experiments is its high purity and stability. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylaniline is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using N-[(2-methoxyphenyl)methyl]-4-methylaniline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-[(2-methoxyphenyl)methyl]-4-methylaniline. One potential area of research is the development of N-[(2-methoxyphenyl)methyl]-4-methylaniline-based drugs for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylaniline and its effects on various cellular pathways. Finally, the development of more efficient synthesis methods for N-[(2-methoxyphenyl)methyl]-4-methylaniline could lead to increased availability and lower costs, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylaniline involves the reaction of 2-methoxybenzyl chloride with 4-methylaniline in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions and yields N-[(2-methoxyphenyl)methyl]-4-methylaniline as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-4-methylaniline has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
130191-24-1 |
|---|---|
Nombre del producto |
N-[(2-methoxyphenyl)methyl]-4-methylaniline |
Fórmula molecular |
C15H17NO |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-10,16H,11H2,1-2H3 |
Clave InChI |
ALCJXBWXOPARTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



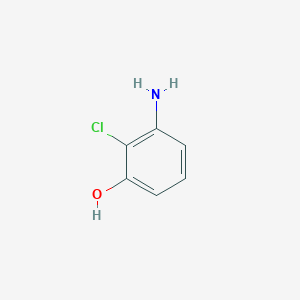
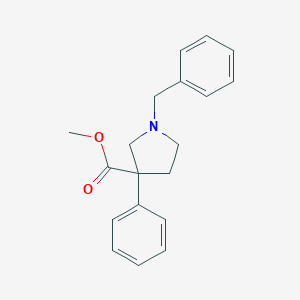
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
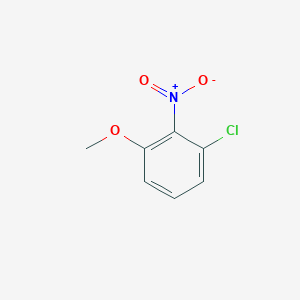
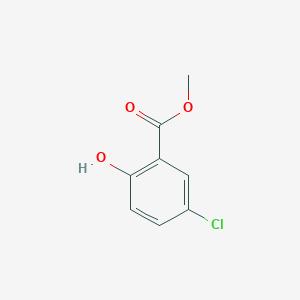
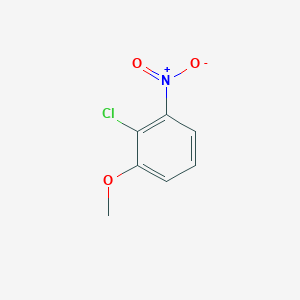
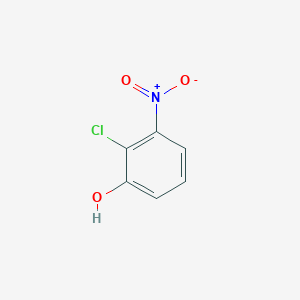
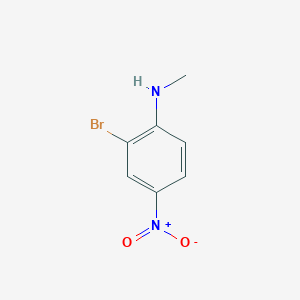
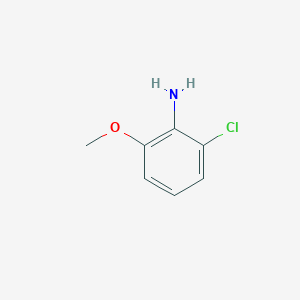
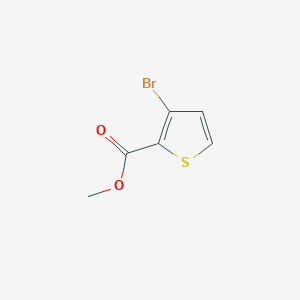
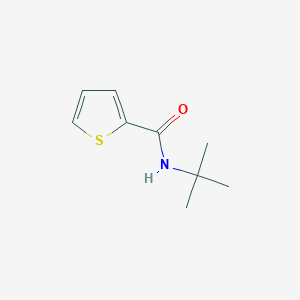
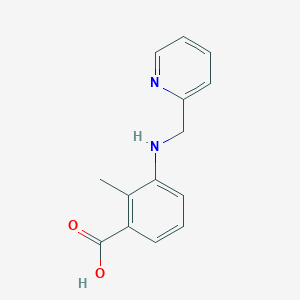
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)
